![molecular formula C18H18N2O3S B506349 ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B506349.png)
ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE: is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsThe final step involves esterification with isopropyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group to an amine.
Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
ISOPROPYL 4-CYANO-3-METHYL-5-[(PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE: A closely related compound with similar structural features.
METHYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE: Another similar compound with a methyl ester instead of an isopropyl ester.
Uniqueness: Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4g/mol |
IUPAC Name |
propan-2-yl 4-cyano-3-methyl-5-[(2-phenylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H18N2O3S/c1-11(2)23-18(22)16-12(3)14(10-19)17(24-16)20-15(21)9-13-7-5-4-6-8-13/h4-8,11H,9H2,1-3H3,(H,20,21) |
InChI Key |
QXUTYEONZMCXCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-dimethyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carbonitrile](/img/structure/B506266.png)

![4-methyl-N-{4-[2-(4-toluidino)-1,3-thiazol-4-yl]phenyl}benzenesulfonamide](/img/structure/B506269.png)
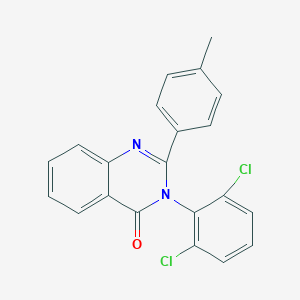
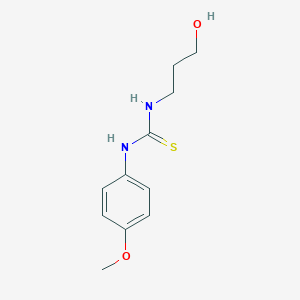
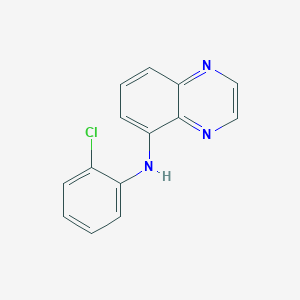
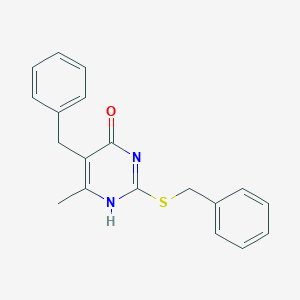
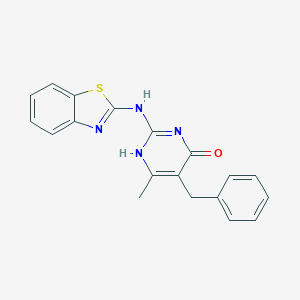
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-pyridin-2-ylsulfanylethanone](/img/structure/B506279.png)

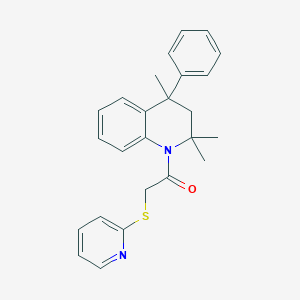
![2-[(4,7-dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol](/img/structure/B506284.png)
![N-[2-(4-fluorophenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B506286.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B506288.png)
